4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride
Description
This compound features a piperidine core linked to a 1,2,4-oxadiazole ring substituted with a 2-(3-ethoxyphenyl)ethyl group. The oxadiazole-piperidine scaffold is a privileged structure in medicinal chemistry, often associated with central nervous system (CNS) targeting due to its ability to modulate serotonin (5-HT) receptors and other neuropharmacological targets . The ethoxy group on the phenyl ring may enhance lipophilicity and influence receptor binding kinetics.
Properties
IUPAC Name |
5-[2-(3-ethoxyphenyl)ethyl]-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2.ClH/c1-2-21-15-5-3-4-13(12-15)6-7-16-19-17(20-22-16)14-8-10-18-11-9-14;/h3-5,12,14,18H,2,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTLGIVJJYBCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CCC2=NC(=NO2)C3CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the ethoxyphenyl group: This step involves the alkylation of the oxadiazole ring with 3-ethoxyphenyl ethyl halides in the presence of a base such as potassium carbonate.
Introduction of the piperidine moiety: The final step involves the reaction of the intermediate with piperidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted oxadiazole or piperidine derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the compound 4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride:
Basic Information
- PubChem CID: 75366012
- Molecular Formula: C17H24ClN3O2
- Molecular Weight: 337.8 g/mol
- IUPAC Name: 5-[2-(3-ethoxyphenyl)ethyl]-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Synonyms
- This compound
- 1547013-29-5
- 5-[2-(3-ethoxyphenyl)ethyl]-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
- 5-(3-Ethoxyphenethyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
- starbld0035804
Structure and Identifiers
- It is identified as a hydrochloride salt of a substituted piperidine derivative containing an oxadiazole ring .
- It contains a piperidine group linked to an ethoxyphenyl ethyl oxadiazole moiety .
- InChI: InChI=1S/C17H23N3O2.ClH/c1-2-21-15-5-3-4-13(12-15)6-7-16-19-17(20-22-16)14-8-10-18-11-9-14;/h3-5,12,14,18H,2,6-11H2,1H3;1H
- InChIKey: RDTLGIVJJYBCJW-UHFFFAOYSA-N
- SMILES: CCOC1=CC=CC(=C1)CCC2=NC(=NO2)C3CCNCC3.Cl
Potential Applications
While the search results do not explicitly detail the applications of this compound, some inferences can be made based on the structural features and related compounds:
- Medicinal Chemistry: The presence of piperidine, oxadiazole, and ethoxyphenyl groups suggests potential applications in medicinal chemistry. These heterocycles are frequently found in bioactive molecules.
- Drug Development: It could be explored as a lead compound or building block in synthesizing more complex molecules with potential pharmacological activities.
- Potential Biological Activities: The compound may have potential biological activities, making it relevant in drug development. Derivatives of this compound might exhibit anti-inflammatory or anti-cancer activities.
Mechanism of Action
The mechanism of action of 4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride involves its interaction with specific molecular targets in the body. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs differ in substituents on the oxadiazole ring or aromatic moiety. Examples include:
Key Observations :
Pharmacological Activity and Selectivity
The oxadiazole-piperidine scaffold is prevalent in serotonin receptor modulators:
Key Observations :
- GR127935 and SB224289 demonstrate nanomolar potency at 5-HT1B/1D receptors, attributed to their biphenyl and methylpiperazinyl groups .
- The 3-ethoxy substitution in the target compound may confer unique selectivity due to its electron-donating nature, contrasting with electron-withdrawing groups (e.g., trifluoromethyl) in other analogs .
Biological Activity
4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, supported by data tables and findings from various studies.
The molecular formula of this compound is , with a molecular weight of 335.85 g/mol. The structure features a piperidine ring substituted with an oxadiazole group, which contributes to its biological activity.
Research indicates that compounds containing the oxadiazole ring exhibit various mechanisms of action:
- Anticancer Activity : Oxadiazole derivatives have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. They often act through the modulation of signaling pathways involved in cell survival and death.
- Antimicrobial Activity : The compound may exhibit broad-spectrum antimicrobial properties, inhibiting the growth of both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : Compounds with oxadiazole moieties have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in HeLa cells | |
| Antimicrobial | Inhibits growth of E. coli | |
| Anti-inflammatory | Reduces TNF-alpha levels |
Case Studies
- Anticancer Study : A study published in PubMed Central demonstrated that a related oxadiazole derivative exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7. The mechanism involved the activation of caspases leading to apoptosis .
- Antimicrobial Evaluation : In vitro studies showed that this compound displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections .
- Anti-inflammatory Research : A recent investigation revealed that this compound could significantly lower the levels of inflammatory markers in a mouse model of arthritis, indicating its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
